4-(Trifluoroacetyl)benzaldehyde

Description

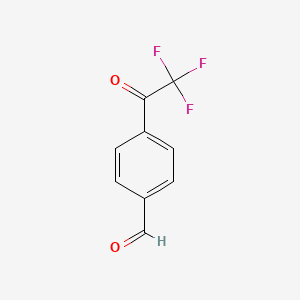

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIUSAUIKVMLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516862 | |

| Record name | 4-(Trifluoroacetyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86988-50-3 | |

| Record name | 4-(2,2,2-Trifluoroacetyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86988-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoroacetyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoroacetyl)benzaldehyde: Properties, Reactivity, and Applications

Introduction

4-(Trifluoroacetyl)benzaldehyde is a bifunctional aromatic compound distinguished by the presence of both an aldehyde and a trifluoroacetyl group. This unique structural arrangement imparts a fascinating and highly useful reactivity profile, positioning it as a valuable building block in synthetic organic chemistry. The strong electron-withdrawing nature of the trifluoroacetyl moiety significantly influences the electrophilicity of both carbonyl centers, making the molecule a versatile substrate for a wide range of chemical transformations. This guide provides an in-depth analysis of its chemical properties, explores the nuances of its reactivity, and highlights its applications, particularly in the synthesis of complex heterocyclic structures relevant to drug discovery and materials science.

Physicochemical and Spectroscopic Properties

4-(Trifluoroacetyl)benzaldehyde is typically a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized below for quick reference.

Table 1: Physicochemical Properties of 4-(Trifluoroacetyl)benzaldehyde

| Property | Value | Source(s) |

| CAS Number | 161420-77-1 | N/A |

| Molecular Formula | C₉H₅F₃O₂ | N/A |

| Molecular Weight | 202.13 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~110-112 °C / 15 mmHg | N/A |

| Density | ~1.35 g/cm³ | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | [1] |

Note: Some physical properties like boiling point and density are based on typical supplier data and may vary slightly.

Spectroscopic Profile

The structural features of 4-(Trifluoroacetyl)benzaldehyde give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region and a downfield singlet for the aldehydic proton. The aromatic protons typically appear as two doublets, consistent with a 1,4-disubstituted benzene ring. The aldehydic proton signal is expected around δ 10.1 ppm, while the aromatic protons resonate between δ 7.9 and 8.2 ppm.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons, with the highly deshielded trifluoroacetyl carbonyl appearing around 180-185 ppm and the aldehyde carbonyl around 190 ppm. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is observed around δ -70 to -75 ppm, which is characteristic of the CF₃ group in this chemical environment.

-

IR Spectroscopy: The infrared spectrum prominently displays two strong C=O stretching bands. The ketone carbonyl stretch typically appears around 1710-1730 cm⁻¹, while the aldehyde carbonyl stretch is found at a slightly lower frequency, around 1690-1710 cm⁻¹.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 202, along with characteristic fragmentation patterns including the loss of CO, CHO, and CF₃.

Core Reactivity and Mechanistic Insights

The reactivity of 4-(Trifluoroacetyl)benzaldehyde is dominated by the two electrophilic carbonyl centers. The powerful inductive effect (-I) of the trifluoromethyl group dramatically increases the partial positive charge on the adjacent ketonic carbonyl carbon, making it an exceptionally strong electrophile. This electronic effect also extends to the aromatic ring, further activating the aldehyde group toward nucleophilic attack compared to unsubstituted benzaldehyde.

Reactions at the Trifluoroacetyl Group

The trifluoroacetyl group is a potent electrophile and readily reacts with a variety of nucleophiles.

-

Hydration and Hemiacetal Formation: In the presence of water or alcohols, the trifluoroacetyl ketone exists in equilibrium with its corresponding hydrate or hemiacetal. This is a direct consequence of the stabilization of the tetrahedral intermediate by the electron-withdrawing CF₃ group. This propensity to form stable adducts is a hallmark of trifluoromethyl ketones.

-

Nucleophilic Addition: Strong nucleophiles, such as organometallic reagents (Grignards, organolithiums), will preferentially attack the highly activated ketonic carbonyl. This chemoselectivity can be exploited to synthesize tertiary α-trifluoromethyl alcohols.

Reactions at the Aldehyde Group

The aldehyde functional group retains its characteristic reactivity, which is enhanced by the electron-withdrawing nature of the para-substituent.

-

Reductive Amination: The aldehyde readily undergoes condensation with primary amines to form imines, which can be subsequently reduced to secondary amines, a cornerstone reaction in medicinal chemistry.

-

Wittig Reaction: It serves as an excellent substrate for the Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) to form styrenyl derivatives.

-

Aldol and Related Condensations: It can participate as the electrophilic partner in aldol-type condensation reactions with enolates or other carbon nucleophiles.

Multicomponent Reactions (MCRs)

The bifunctional nature of 4-(Trifluoroacetyl)benzaldehyde makes it an ideal substrate for multicomponent reactions, enabling the rapid construction of complex molecular scaffolds from simple starting materials. It is particularly valuable in the synthesis of fluorine-containing heterocycles. For instance, it can be employed in Biginelli or Hantzsch-type reactions to generate trifluoroacetyl-substituted dihydropyrimidines and dihydropyridines, respectively, which are classes of compounds with significant biological activity.[2]

Synthetic Applications and Methodologies

The unique reactivity of 4-(Trifluoroacetyl)benzaldehyde has established it as a critical building block for introducing the trifluoroacetyl or a derived trifluoromethyl group into complex molecules, a strategy widely used in drug development to enhance metabolic stability, binding affinity, and lipophilicity.

Featured Application: Synthesis of Trifluoroacetyl-Substituted Dihydropyrimidines

This protocol outlines a typical one-pot, three-component Biginelli-type reaction to synthesize a dihydropyrimidine derivative, a scaffold found in numerous biologically active compounds.

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-(4-(trifluoroacetyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(Trifluoroacetyl)benzaldehyde (2.02 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in absolute ethanol (30 mL).

-

Catalysis: Add 3-4 drops of concentrated hydrochloric acid (or a catalytic amount of trifluoroacetic acid) to the mixture.[3]

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 4-6 hours (or upon completion as indicated by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

-

Final Product: The crude product can be further purified by recrystallization from hot ethanol to yield the desired dihydropyrimidine as a crystalline solid.

Causality Note: The acid catalyst is crucial for activating the aldehyde carbonyl towards nucleophilic attack by the enol of ethyl acetoacetate and for facilitating the cyclization and dehydration steps of the mechanism. The electron-withdrawing trifluoroacetyl group accelerates the initial condensation step.

Safety and Handling

4-(Trifluoroacetyl)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container, refrigerated, and under an inert atmosphere, as it can be sensitive to air and heat.

Conclusion

4-(Trifluoroacetyl)benzaldehyde is a powerful and versatile reagent in modern organic synthesis. Its dual reactivity, stemming from the aldehyde and the highly activated trifluoroacetyl ketone functionalities, provides chemists with a reliable tool for constructing complex molecular architectures. Its utility in multicomponent reactions, in particular, offers an efficient pathway to novel fluorine-containing heterocyclic compounds, making it an invaluable asset for researchers in medicinal chemistry and drug development. A thorough understanding of its reactivity profile allows for the rational design of synthetic routes to a wide array of valuable chemical entities.

References

-

LookChem. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Available at: [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. Available at: [Link]

-

Journal of Synthetic Chemistry. Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. Available at: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996. Available at: [Link]

-

Kent, S. B., et al. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. Available at: [Link]

-

RSC Publishing. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. Available at: [Link]

-

NIST. Benzaldehyde, 4-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

ACS Publications. Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, L., et al. Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. Journal of Medicinal Chemistry. Available at: [Link]

-

Lopez, S. E., & Salazar, J. Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. Available at: [Link]

-

Mohammadizadeh, M. R., et al. Trifluoroacetic Acid as an Efficient Catalyst for One-Pot, Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Under Microwave-Assisted, Solvent-Free Conditions. ResearchGate. Available at: [Link]

Sources

Technical Guide: 4-(Trifluoroacetyl)benzaldehyde (CAS 86988-50-3)

[1]

Executive Summary

4-(Trifluoroacetyl)benzaldehyde (CAS 86988-50-3) is a specialized fluorinated aromatic building block characterized by the presence of two distinct electrophilic centers: a formyl group (-CHO) and a trifluoroacetyl group (-COCF₃).[1][2] This bifunctionality makes it an invaluable intermediate in the synthesis of complex fluorinated heterocycles, pharmaceutical candidates, and agrochemicals.

The introduction of the trifluoromethyl (

Key Applications:

Chemical Profile & Reactivity[2][3][4][5][6][7]

Structural Dynamics

The molecule features a para-substitution pattern on a benzene ring.[1] The interplay between the two carbonyl groups defines its reactivity.[1]

| Property | Data |

| CAS Number | 86988-50-3 |

| Formula | C₉H₅F₃O₂ |

| Molecular Weight | 202.13 g/mol |

| Appearance | Pale yellow solid or oil (depending on hydration) |

| Boiling Point | ~263 °C (predicted); often distilled under vacuum |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water |

The "Dual Electrophile" Challenge

The core technical nuance of this molecule is the competition between the aldehyde and the trifluoromethyl ketone.

-

Trifluoroacetyl Group (-COCF₃): The three fluorine atoms exert a powerful inductive effect (-I), making this carbonyl carbon highly electron-deficient.[1] In the presence of water, it readily forms a gem-diol (hydrate) :

Expert Insight:[1] This hydration is reversible but can complicate NMR analysis (splitting signals) and stoichiometry calculations.[1] Dehydration (e.g., toluene azeotrope) is often required before nucleophilic attack.[1] -

Aldehyde Group (-CHO): A classic electrophile.[1] While generally reactive, it is less electrophilic than the anhydrous trifluoroacetyl group.[1] However, if the ketone is hydrated, the aldehyde becomes the primary site for nucleophilic attack.

[1]

Synthesis Protocol

Direct synthesis from commercially available 4-bromobenzaldehyde is the most reliable laboratory route.[1] This method utilizes a protection-lithiation-acylation sequence to ensure regioselectivity.[1]

Reagents & Materials

-

Starting Material: 4-Bromobenzaldehyde (CAS 1122-91-4).[1]

-

Reagents: Triethyl orthoformate, n-Butyllithium (n-BuLi, 1.6M or 2.5M in hexanes), Ethyl trifluoroacetate.[1]

-

Solvents: Ethanol (anhydrous), THF (anhydrous, inhibitor-free), Diethyl ether.[1]

-

Catalyst: p-Toluenesulfonic acid (PTSA) or NH₄NO₃.[1]

Step-by-Step Methodology

Step 1: Protection (Acetal Formation)

The aldehyde must be protected to prevent self-reaction during lithiation.[1]

-

Dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous ethanol.

-

Add triethyl orthoformate (1.2 eq) and a catalytic amount of PTSA (1 mol%).[1]

-

Reflux for 3–4 hours. Monitor by TLC (disappearance of aldehyde).[1]

-

Neutralize with NaHCO₃, concentrate, and distill or pass through a short silica plug.

-

Product:4-Bromobenzaldehyde diethyl acetal .

-

Step 2: Lithiation & Trifluoroacetylation

This step installs the fluorinated group.[1] Critical: Maintain strictly anhydrous conditions.

-

Dissolve the acetal (1.0 eq) in dry THF under Argon/Nitrogen atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-BuLi (1.1 eq) dropwise over 20 minutes.[1] Stir for 30–60 mins at -78 °C to generate the aryllithium species.[1]

-

Add Ethyl trifluoroacetate (1.2 eq) dropwise.[1]

-

Note: The lithium species attacks the ester carbonyl.[1]

-

-

Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

Step 3: Deprotection & Workup

-

Quench the reaction with aqueous HCl (2M). This serves two purposes:

-

Stir vigorously at room temperature for 1–2 hours.

-

Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine.[1]

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

[1][7]

Synthetic Utility & Applications

Heterocycle Synthesis

The compound serves as a "linchpin" for constructing fluorinated heterocycles.[1][2]

-

Quinolines: Reaction with enolizable ketones (Friedländer-type condensation) or anilines.[1]

-

Imidazoles: Condensation with 1,2-diamines or

-halo ketones.[1] -

Pyrazoles: Reaction with hydrazine derivatives.[1] The hydrazine typically attacks the more reactive trifluoroacetyl group first (forming a hydrazone), followed by cyclization onto the aldehyde or vice-versa depending on conditions.

Chemoselective Derivatization

To selectively react the aldehyde while preserving the trifluoroacetyl group:

-

Hydrate Protection: Exploit the tendency of the

group to form a hydrate.[1] Perform the reaction in aqueous media or wet solvents where the ketone is "masked" as the gem-diol. -

Knoevenagel Condensation: The aldehyde reacts with active methylene compounds (e.g., malononitrile) more readily than the sterically hindered and electronically deactivated trifluoroacetyl hydrate.[1]

Handling, Stability, and Safety

Storage[1][10]

-

Hygroscopic Nature: Store under an inert atmosphere (Argon/Nitrogen).[1]

-

Temperature: Refrigerate (2–8 °C) or freeze (-20 °C) for long-term storage to prevent oxidation of the aldehyde to the carboxylic acid.

-

Container: Use tightly sealed glass or Teflon containers. Avoid metal containers that may corrode due to trace HF formation (if hydrolysis occurs).[1]

Safety Hazards (GHS Classification)

References

-

BenchChem. 4-(Trifluoroacetyl)benzaldehyde Properties and Applications. Retrieved from [1]

-

Organic Syntheses. Preparation of Acetals and Ketalization.[1][5] (General protocols for Step 1). Retrieved from [1]

-

Sigma-Aldrich. Product Specification: 4-(Trifluoromethyl)benzaldehyde analogs.[1] (Comparative reactivity data). Retrieved from [1]

-

Creary, X. Reaction of organometallic reagents with ethyl trifluoroacetate. Journal of Organic Chemistry.[1] (Mechanistic basis for Step 3).

-

PubChem. Compound Summary: 4-(Trifluoroacetyl)benzaldehyde.[1] Retrieved from [1]

Sources

- 1. 4-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(Trifluoroacetyl)benzaldehyde|CAS 86988-50-3 [benchchem.com]

- 3. 4-(Trifluoromethylsulfonyl)benzaldehyde | C8H5F3O3S | CID 4175593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoroacetyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(Trifluoroacetyl)benzaldehyde, a key building block in medicinal chemistry and materials science. The document delves into the mechanistic underpinnings and practical execution of the primary synthetic routes, including Friedel-Crafts acylation and the oxidation of precursor alcohols. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the rationale behind experimental choices, offers detailed, self-validating protocols, and provides a comparative analysis of the methodologies to aid in selecting the most suitable approach for specific research and development objectives.

Introduction: The Significance of 4-(Trifluoroacetyl)benzaldehyde

4-(Trifluoroacetyl)benzaldehyde is a bifunctional aromatic compound of significant interest in the development of novel pharmaceuticals and advanced materials. Its chemical architecture, featuring both a reactive aldehyde and a strongly electron-withdrawing trifluoroacetyl group, makes it a versatile intermediate for complex molecular synthesis.

-

The Aldehyde Moiety : Serves as a crucial handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the construction of diverse molecular scaffolds.

-

The Trifluoroacetyl Group : This moiety imparts unique properties to the parent molecule. The trifluoromethyl (-CF3) component is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. The adjacent carbonyl group acts as a potent electrophilic site and a key structural element for creating potent enzyme inhibitors and other bioactive molecules.

Given its utility, the efficient and scalable synthesis of 4-(Trifluoroacetyl)benzaldehyde is a critical objective for synthetic chemists. This guide explores the most effective and field-proven methodologies for its preparation.

Strategic Approaches to Synthesis

The synthesis of 4-(Trifluoroacetyl)benzaldehyde can be approached through several strategic disconnections. The two most prominent and validated routes are:

-

Direct Acylation of a Benzene Derivative : This involves the introduction of the trifluoroacetyl group onto a pre-functionalized benzene ring via an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.

-

Oxidation of a Precursor Secondary Alcohol : This strategy involves the synthesis of 4-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde, which is subsequently oxidized to the target ketone.

The choice between these routes depends on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures.

Synthetic Route I: Friedel-Crafts Acylation Strategy

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[1] This approach introduces the trifluoroacetyl group directly onto an aromatic ring using a trifluoroacetylating agent and a Lewis acid catalyst.[2]

Rationale and Mechanistic Insight

Direct trifluoroacetylation of benzaldehyde is not feasible due to the strong deactivating effect of the aldehyde group on the aromatic ring, which makes it resistant to electrophilic substitution. Therefore, a more practical approach begins with a substrate that can be readily converted to an aldehyde post-acylation. A common strategy involves the acylation of 4-bromotoluene followed by conversion of the methyl group to an aldehyde.

The reaction proceeds via the formation of a highly electrophilic acylium ion from trifluoroacetic anhydride (TFAA) and a Lewis acid, such as aluminum chloride (AlCl₃). This electrophile is then attacked by the electron-rich aromatic ring.

Caption: Friedel-Crafts Acylation Mechanism.

Multi-Step Protocol from 4-Bromotoluene

This workflow represents a robust, albeit multi-step, pathway to the target compound.

Caption: Workflow for Synthesis via Friedel-Crafts.

Step-by-Step Experimental Protocol:

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane) at 0°C, add trifluoroacetic anhydride (TFAA) dropwise.

-

Slowly add 4-bromotoluene to the mixture, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid. Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-bromo-5-(trifluoroacetyl)toluene.

-

-

Benzylic Bromination:

-

Dissolve the product from the previous step in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under illumination with a tungsten lamp until the reaction is complete.

-

Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude benzylic bromide.

-

-

Hydrolysis to Aldehyde:

Synthetic Route II: Oxidation of a Precursor Alcohol

This elegant two-step approach relies on the creation of a secondary alcohol intermediate, which is then oxidized to the desired keto-aldehyde.

Rationale and Mechanistic Insight

The core of this strategy is the selective oxidation of a secondary alcohol without affecting the aldehyde functionality. This requires the use of mild oxidizing agents. Common choices include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation. These reagents operate under non-aqueous and non-acidic conditions, preserving the sensitive aldehyde group.

The synthesis begins with 4-bromobenzaldehyde, which is converted into a Grignard reagent (after protecting the aldehyde) and reacted with a trifluoroacetate ester. The resulting secondary alcohol is then oxidized.

Sources

Spectroscopic Characterization of 4-(Trifluoroacetyl)benzaldehyde: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic profile of 4-(Trifluoroacetyl)benzaldehyde (CAS No. 86988-50-3), a key bifunctional building block in pharmaceutical and fine chemical synthesis. Possessing both an aldehyde and a trifluoroacetyl group, this molecule presents a unique spectroscopic fingerprint. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative data from closely related structural analogs to provide a robust and predictive characterization. This approach, grounded in expertise, is designed to guide researchers in identifying and characterizing this versatile reagent.

Molecular Structure and Spectroscopic Overview

4-(Trifluoroacetyl)benzaldehyde is a disubstituted benzene ring with an aldehyde (-CHO) group and a trifluoroacetyl (-COCF₃) group in a para (1,4) configuration. The presence of two distinct carbonyl functionalities and the highly electronegative trifluoromethyl group are the defining features that govern its spectral behavior.

The electron-withdrawing nature of both substituents deactivates the aromatic ring, influencing the chemical shifts of the aromatic protons and carbons in NMR spectroscopy. In vibrational spectroscopy (IR), the two carbonyl groups will exhibit distinct stretching frequencies. Mass spectrometry will be characterized by fragmentation patterns originating from these functional groups.

Caption: Molecular Structure of 4-(Trifluoroacetyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of 4-(Trifluoroacetyl)benzaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.

-

Acquisition: Record spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H, ¹³C{¹H}, and ¹⁹F NMR should be employed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to be simple and highly characteristic. The aromatic region will display a pattern typical of a 1,4-disubstituted benzene ring, and a downfield singlet will correspond to the aldehyde proton.

-

Aromatic Protons (H-2, H-3, H-5, H-6): Due to the presence of two powerful electron-withdrawing groups, these protons will be significantly deshielded, appearing far downfield. They will form a complex AA'BB' system, but can be approximated as two doublets. The protons ortho to the aldehyde (H-3, H-5) and those ortho to the trifluoroacetyl group (H-2, H-6) will be distinct. We predict their chemical shifts to be in the range of δ 7.9 - 8.3 ppm .

-

Aldehyde Proton (H-ald): The aldehyde proton is highly deshielded and will appear as a singlet. Its chemical shift is anticipated to be significantly downfield, likely around δ 10.1 - 10.2 ppm .

Comparative Data: ¹H NMR of 4-Acetylbenzaldehyde

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 10.11 | s |

| Aromatic (ortho to -CHO) | 8.00 | d |

| Aromatic (ortho to -COCH₃) | 8.10 | d |

| Methyl (-CH₃) | 2.67 | s |

| (Data sourced from literature for 4-acetylbenzaldehyde in CDCl₃)[1] |

The replacement of the methyl group with a trifluoromethyl group is expected to further deshield the adjacent aromatic protons and the aldehyde proton.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals: four for the aromatic carbons and two for the carbonyl carbons. The trifluoroacetyl group's carbon signals will also be present.

-

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The aldehyde carbonyl carbon is predicted to appear around δ 190-192 ppm . The ketone carbonyl of the trifluoroacetyl group will be slightly upfield due to the inductive effect of the fluorine atoms, likely in the range of δ 180-185 ppm , and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

Aromatic Carbons: Four signals are expected. The carbon attached to the aldehyde (C-4) and the carbon attached to the trifluoroacetyl group (C-1) will be quaternary and appear around δ 138-142 ppm . The protonated aromatic carbons will appear in the typical δ 129-132 ppm range.

-

Trifluoromethyl Carbon (-CF₃): This carbon will show a strong signal around δ 115-120 ppm and will be split into a quartet by the three fluorine atoms (¹JCF).

Comparative Data: ¹³C NMR of 4-Acetylbenzaldehyde

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 191.7 |

| Ketone (-COCH₃) | 197.4 |

| Aromatic (C-q, attached to -CHO) | 139.0 |

| Aromatic (C-q, attached to -COCH₃) | 141.2 |

| Aromatic (CH) | 129.8, 128.8 |

| Methyl (-CH₃) | 27.0 |

| (Data sourced from literature for 4-acetylbenzaldehyde in CDCl₃)[1] |

¹⁹F NMR Spectroscopy: Predicted Data

¹⁹F NMR is a crucial technique for confirming the presence of the trifluoromethyl group. A single, sharp signal is expected. The chemical shift for trifluoroacetyl groups typically falls in the range of δ -75 to -80 ppm (relative to CFCl₃).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups, particularly the two distinct carbonyls.

Experimental Protocol: FTIR-ATR Analysis

Caption: General workflow for FTIR-ATR sample analysis.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Interpretation: Identify the key vibrational frequencies.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by strong absorptions from the carbonyl groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds. |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak | A characteristic doublet for aldehydes. |

| Aldehyde C=O Stretch | ~1710 - 1700 | Strong, Sharp | Typical for aromatic aldehydes. |

| Ketone C=O Stretch | ~1725 - 1715 | Strong, Sharp | Expected at a higher frequency than the aldehyde due to the electron-withdrawing CF₃ group.[3] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | Multiple bands typical of the benzene ring. |

| C-F Stretch | 1300 - 1100 | Very Strong | Intense bands characteristic of C-F bonds. |

The most diagnostic feature is the presence of two distinct, strong C=O stretching bands. Based on data for 4-acetylbenzaldehyde, which shows the aldehyde C=O at 1706 cm⁻¹ and the ketone C=O at 1687 cm⁻¹, we predict a similar separation for the target molecule, but with a shift to higher wavenumbers for the trifluoroacetyl ketone.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC).

-

Separation: The compound travels through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC, it enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is known as Electron Ionization (EI).

-

Detection: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 4-(Trifluoroacetyl)benzaldehyde (C₉H₅F₃O₂) is 202.13 g/mol .

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 202 .

-

Key Fragments: The fragmentation will be driven by the loss of stable neutral molecules or radicals from the functional groups.

-

[M-1]⁺ (m/z = 201): Loss of the aldehydic hydrogen radical (•H), a very common fragmentation for aldehydes.

-

[M-29]⁺ (m/z = 173): Loss of the entire aldehyde group (•CHO).

-

[M-69]⁺ (m/z = 133): Loss of the trifluoromethyl radical (•CF₃), which is a very stable radical. This is expected to be a major fragment ion.

-

[M-97]⁺ (m/z = 105): Loss of the trifluoroacetyl radical (•COCF₃). The resulting benzoyl cation is a stable and common fragment.

-

Caption: Predicted major fragmentation pathways for 4-(Trifluoroacetyl)benzaldehyde in EI-MS.

Conclusion

The structural elucidation of 4-(Trifluoroacetyl)benzaldehyde is straightforward using a combination of modern spectroscopic techniques. ¹H and ¹⁹F NMR confirm the hydrogen and fluorine environments, while ¹³C NMR elucidates the complete carbon skeleton, including the two distinct carbonyls. IR spectroscopy provides rapid confirmation of the aldehyde and trifluoroacetyl ketone functional groups through their characteristic C=O and C-F stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. The predictive data and comparative analysis presented in this guide offer a reliable framework for researchers working with this important chemical intermediate.

References

-

Mishra, A., et al. (2021). IR transmission spectra of 4-acetylbenzaldehyde. ResearchGate. Retrieved February 12, 2026, from [Link][4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5009465, 4-Acetylbenzaldehyde. PubChem. Retrieved February 12, 2026, from [Link].[3]

-

NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link][5][6]

-

Supporting Information for a scientific publication. (This is a generic reference to supplementary materials where such data is commonly found, as seen in search result[1]).

-

Dove Medical Press. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved February 12, 2026, from [Link][2]

Sources

Technical Whitepaper: Characterization and Application of 4-(Trifluoroacetyl)benzaldehyde

Executive Summary

4-(Trifluoroacetyl)benzaldehyde (CAS: 86988-50-3) is a specialized bifunctional fluorinated building block utilized in the synthesis of complex pharmaceutical intermediates.[1][2] Distinguished by the presence of two distinct electrophilic centers—a highly reactive trifluoroacetyl group and a formyl group—this compound serves as a versatile "linchpin" in heterocycle formation and covalent inhibitor design.

This guide provides a definitive technical analysis of its physical properties, spectroscopic signature, and validated synthesis protocols, addressing the specific handling challenges posed by its hygroscopic nature and propensity for hydrate formation.

Chemical Identity & Structural Analysis[3][4][5]

| Parameter | Detail |

| IUPAC Name | 4-(2,2,2-Trifluoroacetyl)benzaldehyde |

| Common Synonyms | 1-(4-Formylphenyl)-2,2,2-trifluoroethanone; 4'-Formyl-2,2,2-trifluoroacetophenone |

| CAS Number | 86988-50-3 |

| Molecular Formula | C |

| Molecular Weight | 202.13 g/mol |

| SMILES | O=Cc1ccc(C(=O)C(F)(F)F)cc1 |

| Structure | Para-substituted benzene ring bearing an aldehyde and a trifluoroacetyl moiety.[3][4][5] |

Physical & Chemical Properties[1][3][4][5][8][9][10]

The physical behavior of 4-(Trifluoroacetyl)benzaldehyde is dominated by the electron-withdrawing nature of the trifluoromethyl group, which significantly increases the electrophilicity of the adjacent carbonyl carbon.

Core Physical Data

| Property | Value / Observation | Technical Insight |

| Physical State | Solid (Fluffy Powder) | Often appears as a fused mass if stored improperly due to low melting point. |

| Color | Faint lemon to light yellow | Yellowing increases with oxidation or hydrate formation. |

| Melting Point | Low-melting solid (Est. 40–50 °C)* | Precise MP varies by hydration state. Pure anhydrous material melts lower than the gem-diol hydrate. |

| Solubility | DCM, EtOAc, THF, MeOH | Critical: Reacts with alcohols (MeOH/EtOH) to form hemiacetals/hemiketals. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture to form the stable gem-diol hydrate: Ar-C(OH) |

Stability & Reactivity Profile

-

Hydration Equilibrium: Unlike typical ketones, the trifluoroacetyl group exists in equilibrium with its hydrate in the presence of trace water. This conversion is reversible but can complicate stoichiometric calculations.

-

Reaction: R-CO-CF

+ H

-

-

Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation to the corresponding benzoic acid (4-(trifluoroacetyl)benzoic acid) upon prolonged exposure to air.

-

Storage Requirement: Must be stored under Argon or Nitrogen at 2–8°C. Desiccants are mandatory.

Spectroscopic Characterization

Researchers should use the following spectral features to validate compound identity and purity.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- 10.15 ppm (s, 1H, -CH O): Distinct aldehyde singlet.

- 8.20 ppm (d, 2H, Ar-H): Protons ortho to the trifluoroacetyl group (deshielded).

- 8.05 ppm (d, 2H, Ar-H): Protons ortho to the aldehyde.

-

F NMR (376 MHz, CDCl

-

-71.5 ppm (s, 3F, -CF

-

-71.5 ppm (s, 3F, -CF

Infrared Spectroscopy (FT-IR)

-

Carbonyl Region: Two distinct bands are typically observed.

-

~1715 cm

(Aldehyde C=O) -

~1735 cm

(Trifluoroacetyl C=O, shifted higher due to F-induction)

-

-

Fingerprint: Strong C-F stretching vibrations in the 1100–1200 cm

region.

Experimental Protocol: Synthesis & Purification

Methodology: Since the direct formylation of trifluoroacetophenone is low-yielding, the preferred "Expert" route involves the trifluoroacetylation of a protected 4-bromobenzaldehyde . This ensures regiospecificity and prevents side reactions at the aldehyde.

Synthesis Workflow (Graphviz)

Caption: Figure 1. Modular synthesis via acetal protection to preserve aldehyde functionality during lithiation.

Step-by-Step Protocol

-

Acetal Protection:

-

Dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous ethanol. Add triethyl orthoformate (1.2 eq) and a catalytic amount of p-TsOH.

-

Reflux for 4 hours. Neutralize with NaHCO

, concentrate, and distill to obtain 1-bromo-4-(diethoxymethyl)benzene .

-

-

Lithiation & Acylation:

-

In a flame-dried flask under Argon, dissolve the acetal intermediate in anhydrous THF. Cool to -78°C .

-

Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Stir for 1 hour at -78°C to generate the aryllithium species.

-

Rapidly add Ethyl Trifluoroacetate (1.2 eq). Critical: Rapid addition prevents the aryllithium from attacking the product ketone.

-

Allow to warm to room temperature over 2 hours.

-

-

Hydrolysis (Deprotection):

-

Quench the reaction with 2M HCl (aq) and stir vigorously for 2 hours. This cleaves the diethyl acetal and hydrolyzes the lithium alkoxide.

-

Note: The low pH also ensures the trifluoroacetyl group is fully protonated/ketonized, though it may exist as a hydrate in the aqueous layer.

-

-

Workup & Isolation:

-

Extract with Ethyl Acetate (3x). Wash organics with brine.

-

Dry over anhydrous Na

SO -

Concentrate under reduced pressure.

-

Purification: Flash chromatography (Hexanes:EtOAc 90:10). The product is a light yellow solid.[5][6]

-

Applications in Drug Development[9]

Covalent Inhibition (Warhead Design)

The trifluoroacetyl moiety is a "reversible covalent" warhead. It reacts with active-site serine or cysteine residues in enzymes (e.g., proteases, esterases) to form a stable hemiacetal/hemithioacetal transition state mimic.

-

Mechanism: Ser-OH + R-CO-CF

-

Advantage: The electron-withdrawing fluorines stabilize the tetrahedral adduct, increasing potency while allowing reversibility to reduce off-target toxicity.

Heterocycle Synthesis

The aldehyde and ketone groups allow for sequential condensations.

-

Reaction with Hydrazines: Forms trifluoromethyl-substituted indazoles or pyrazoles.

-

Wittig Reaction: The aldehyde is more reactive toward non-stabilized ylides, allowing selective chain extension at the formyl position while retaining the trifluoroacetyl group for later functionalization.

References

-

Apollo Scientific. (2025).[6] Safety Data Sheet: 4-(Trifluoroacetyl)benzaldehyde. Retrieved from

-

Sigma-Aldrich. (2025).[6] Product Specification: 4-(Trifluoroacetyl)benzaldehyde (CAS 86988-50-3).[1][2][7][8][9] Retrieved from

-

ChemicalBook. (2025).[6] 4-(Trifluoroacetyl)benzaldehyde Properties and Suppliers. Retrieved from

-

GuideChem. (2025). Technical Data for CAS 86988-50-3. Retrieved from

-

CymitQuimica. (2025).[6] Catalog Entry: 4-(Trifluoroacetyl)benzaldehyde. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 75524-56-0|1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethanone|BLDpharm [bldpharm.com]

- 3. p-Tolualdehyde(104-87-0) 1H NMR spectrum [chemicalbook.com]

- 4. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. CAS#:78767-55-2 | benzoic acid, 4-formyl-, phenylmethyl ester | Chemsrc [chemsrc.com]

- 8. 86988-50-3|4-(Trifluoroacetyl)benzaldehyde|4-(Trifluoroacetyl)benzaldehyde|-范德生物科技公司 [bio-fount.com]

- 9. 86988-50-3 | 4-(2,2,2-Trifluoroacetyl)benzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

The Emergence of a Key Fluorinated Building Block: A Technical Guide to 4-(Trifluoroacetyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(Trifluoroacetyl)benzaldehyde, a pivotal yet often overlooked fluorinated building block in modern organic and medicinal chemistry. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader evolution of organofluorine chemistry. This guide elucidates its probable synthetic origins, details its key physicochemical properties and reactivity, and showcases its strategic applications in contemporary drug discovery. Included are a validated laboratory-scale synthesis protocol, comprehensive characterization data, and a case study illustrating its role in the synthesis of advanced intermediates, thereby offering both historical context and practical insights for today's research scientists.

Introduction: The Strategic Value of the Trifluoroacetyl Moiety in Drug Design

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated functional groups, the trifluoroacetyl group stands out for its potent electron-withdrawing nature and its utility as a versatile synthetic handle.

4-(Trifluoroacetyl)benzaldehyde, possessing both a reactive aldehyde and a strongly deactivating trifluoroacetyl group, represents a highly valuable bifunctional building block. Its strategic importance lies in the ability to introduce the trifluoroacetyl moiety into aromatic systems, which can then serve as precursors for a wide array of more complex fluorinated heterocycles and other scaffolds of medicinal interest.

Historical Context and Probable Synthetic Emergence

A definitive paper marking the "discovery" of 4-(Trifluoroacetyl)benzaldehyde is not readily identifiable in the historical chemical literature. Its emergence is more likely a consequence of the broader advancements in electrophilic aromatic substitution reactions, particularly the Friedel-Crafts acylation, during the mid-20th century. As organofluorine chemistry gained momentum, the exploration of fluorinated acylating agents like trifluoroacetic anhydride became a logical progression.

The most probable and historically consistent method for the first synthesis of 4-(Trifluoroacetyl)benzaldehyde is the Friedel-Crafts acylation of benzaldehyde. The reaction, catalyzed by a strong Lewis acid, would involve the electrophilic attack of the trifluoroacetyl cation (or a related complex) onto the aromatic ring of benzaldehyde. The para-selectivity of this reaction is governed by the ortho,para-directing nature of the aldehyde group, with the para position being sterically more accessible.

Physicochemical Properties and Reactivity Profile

The dual functionality of 4-(Trifluoroacetyl)benzaldehyde dictates its chemical behavior. The aldehyde group undergoes typical reactions such as oxidation, reduction, and condensation, while the trifluoroacetyl group, a powerful deactivating group, renders the aromatic ring electron-deficient. This electronic nature makes the aldehyde carbonyl more electrophilic compared to benzaldehyde itself.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃O₂ | PubChem |

| Molecular Weight | 202.13 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | 45-48 °C | Commercial Suppliers |

| Boiling Point | Approx. 245 °C (predicted) | PubChem |

| Solubility | Soluble in most organic solvents | General Chemical Knowledge |

Note: Some physical properties are predicted or sourced from commercial suppliers and may vary.

The electron-withdrawing trifluoroacetyl group enhances the reactivity of the aldehyde towards nucleophiles, making it an excellent substrate for reactions such as:

-

Wittig Olefination: For the formation of trifluoroacetyl-substituted stilbenes.

-

Aldol Condensation: To construct larger, functionalized molecules.

-

Reductive Amination: A key transformation for the synthesis of amine-containing drug candidates.

Key Synthetic Protocol: Friedel-Crafts Acylation of Benzaldehyde

This section details a representative, self-validating protocol for the laboratory-scale synthesis of 4-(Trifluoroacetyl)benzaldehyde, based on established Friedel-Crafts methodology.

Reaction Scheme:

Figure 1: Conceptual overview of the Friedel-Crafts acylation for the synthesis of 4-(Trifluoroacetyl)benzaldehyde.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of benzaldehyde (1.0 equivalent) in dry DCM is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The mixture is stirred for an additional 15 minutes.

-

Acylation: Trifluoroacetic anhydride (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Reaction Quench: The reaction is carefully quenched by slowly pouring the mixture over crushed ice with vigorous stirring.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-(Trifluoroacetyl)benzaldehyde.

Self-Validation and Causality:

-

Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

-

Controlled Temperature: The initial cooling to 0 °C and slow addition of reagents are necessary to control the exothermic nature of the Friedel-Crafts reaction and to minimize the formation of side products.

-

Stoichiometric Catalyst: More than one equivalent of AlCl₃ is often required because the Lewis acid complexes with both the reactant and product carbonyl groups, effectively being consumed in the process.

-

Aqueous Workup: The quench with ice water hydrolyzes the aluminum complexes and separates the inorganic salts into the aqueous phase. The bicarbonate wash neutralizes any remaining acidic species.

Applications in Drug Discovery and Medicinal Chemistry

4-(Trifluoroacetyl)benzaldehyde is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further elaborate both the aldehyde and the trifluoroacetyl functionalities.

Workflow: Synthesis of a Trifluoromethyl-Substituted Pyrazole

A common application is the synthesis of trifluoromethyl-substituted pyrazoles, a scaffold found in numerous pharmaceuticals.

Figure 2: A generalized workflow illustrating the use of 4-(Trifluoroacetyl)benzaldehyde in the synthesis of a pyrazole-based pharmaceutical.

This workflow highlights how the trifluoroacetyl group provides the core of the trifluoromethyl-pyrazole, while the aromatic ring originating from the benzaldehyde can be further functionalized. This strategy has been employed in the development of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

Conclusion and Future Outlook

4-(Trifluoroacetyl)benzaldehyde, while lacking a dramatic discovery story, has established itself as an indispensable tool in the arsenal of the modern medicinal chemist. Its predictable reactivity and the valuable electronic properties it imparts make it a go-to building block for introducing the trifluoromethyl group into complex molecular architectures. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play an increasingly critical role in the future of drug development.

References

-

Friedel-Crafts Acylation Overview. Organic Chemistry Portal. [Link]

-

4-(Trifluoromethyl)benzaldehyde Properties. PubChem, National Center for Biotechnology Information. [Link]

-

The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Angene International Limited. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Trifluoroacetic Anhydride in Friedel-Crafts Acylation. Firouzabadi, H., et al. Request PDF. [Link]

-

Synthesis of Trifluoromethylated Heterocycles. Lopez, S. E. Request PDF. [Link]

Technical Guide: Medicinal Chemistry Applications of 4-(Trifluoroacetyl)benzaldehyde

CAS Registry Number: 86988-50-3 Formula: C₉H₅F₃O₂ Molecular Weight: 202.13 g/mol [1]

Executive Summary: The Dual-Electrophile Advantage

In the landscape of fragment-based drug discovery (FBDD), 4-(Trifluoroacetyl)benzaldehyde represents a high-value "linchpin" scaffold. Unlike standard benzaldehydes, this molecule possesses two distinct electrophilic centers with orthogonal reactivity profiles:

-

The Aldehyde (-CHO): A classic handle for reversible covalent tethering (Schiff base formation) and multicomponent condensation reactions.

-

The Trifluoromethyl Ketone (-COCF₃): A super-electrophilic motif that exists primarily as a gem-diol hydrate in aqueous media, serving as a potent transition-state mimic for serine hydrolases and a regioselective site for heterocycle closure.

This guide details the strategic deployment of 4-(Trifluoroacetyl)benzaldehyde in synthesizing fluorinated heterocycles, designing covalent inhibitors, and developing ¹⁹F-NMR molecular probes.

Chemical Architecture & Chemoselectivity

Understanding the reactivity hierarchy between the aldehyde and the trifluoroacetyl group is critical for experimental design. The electron-withdrawing nature of the trifluoromethyl group (

Reactivity Profile

-

Aldehyde (C-1): Prone to 1,2-addition by amines (imines) and C-nucleophiles (aldol/Knoevenagel).

-

Trifluoroacetyl (C-4): Prone to hydration (

) and attack by hard nucleophiles. In heterocyclization, it often serves as the "closure" point after the aldehyde has anchored the substrate.

Figure 1: Orthogonal reactivity profile allowing for diverse medicinal chemistry applications.

Synthetic Utility: Fluorinated Heterocycle Construction[1]

The most prevalent application of 4-(Trifluoroacetyl)benzaldehyde is as a precursor for trifluoromethylated quinolines, acridines, and azoles. The presence of the CF₃ group in the final heterocycle enhances lipophilicity and metabolic stability—key parameters in ADME optimization.[2]

Protocol: Synthesis of Trifluoromethyl-Acridinediones

This protocol utilizes a one-pot Hantzsch-type condensation.[1] The aldehyde moiety initiates the reaction with 1,3-cyclohexanedione, bridging two equivalents to form the central pyridine ring, while the trifluoroacetyl group remains intact as a functional handle for further diversification or binding interaction.

Reagents:

-

4-(Trifluoroacetyl)benzaldehyde (1.0 equiv)

-

1,3-Cyclohexanedione (2.0 equiv)

-

Ammonium Acetate (1.1 equiv)

-

Solvent: Trifluoroethanol (TFE) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 4-(Trifluoroacetyl)benzaldehyde (1.0 mmol, 202 mg) and 1,3-cyclohexanedione (2.0 mmol, 224 mg) in 5 mL of TFE.

-

Activation: Stir at room temperature for 10 minutes to allow partial solubilization.

-

Cyclization: Add Ammonium Acetate (1.1 mmol, 85 mg).

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor consumption of the aldehyde by TLC (30% EtOAc/Hexanes).

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (20 g).

-

Purification: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol to yield the acridinedione derivative.

Mechanism & Causality:

-

Why TFE? Trifluoroethanol stabilizes the polar transition states and promotes the dehydration steps in the Hantzsch condensation better than standard alcohols.

-

Why NH₄OAc? It serves as the ammonia source for the central nitrogen atom, closing the dihydropyridine ring.

Figure 2: Logical workflow for the synthesis of acridinedione scaffolds.

Medicinal Chemistry: Covalent Inhibition & Bioisosteres

A. Transition State Mimicry (Serine Proteases)

The trifluoroacetyl group is a privileged motif for inhibiting serine proteases (e.g., elastase, chymotrypsin). The high electronegativity of the fluorine atoms makes the carbonyl carbon highly susceptible to nucleophilic attack by the active site serine hydroxyl group.

-

Mechanism: The serine -OH attacks the ketone to form a stable, tetrahedral hemiketal adduct. This mimics the transition state of peptide bond hydrolysis but does not progress to cleavage, effectively locking the enzyme.

-

Advantage: Unlike irreversible inhibitors (e.g., fluorophosphonates), trifluoromethyl ketones often act as slow-binding reversible inhibitors, reducing the risk of permanent off-target haptenization.

B. Reversible Covalent Lysine Targeting

The aldehyde moiety allows this molecule to act as a Targeted Covalent Inhibitor (TCI) for proteins with a non-catalytic lysine residue near the binding pocket.

-

Case Study Context: Similar to the mechanism of Voxelotor (which binds hemoglobin), 4-(Trifluoroacetyl)benzaldehyde derivatives can form a Schiff base with a specific lysine. The para-trifluoroacetyl group acts as an electron-withdrawing anchor, tuning the stability of the imine bond.

Quantitative Data: Effect of CF₃ on Carbonyl Electrophilicity

| Moiety | Hydration Constant ( | Relative Electrophilicity | Primary Application |

| Acetyl (-COCH₃) | < 0.001 | Low | Solvent/Metabolite |

| Benzaldehyde (-CHO) | ~0.01 | Moderate | Reversible Imine |

| Trifluoroacetyl (-COCF₃) | > 30 | Very High | TS Mimic / Hydrate |

Note: The high

¹⁹F-NMR Applications

The CF₃ group serves as a sensitive reporter for Fragment-Based Drug Discovery (FBDD) screening using ¹⁹F-NMR.

-

Chemical Shift Anisotropy: The CF₃ signal is distinct and sensitive to the local chemical environment.

-

Binding Assays: Upon binding to a protein target, the relaxation time (T2) of the ¹⁹F signal decreases significantly, resulting in line broadening. This allows for the rapid identification of binding events without the need for radiolabeling or complex enzymatic assays.

References

-

BenchChem. 4-(Trifluoroacetyl)benzaldehyde | CAS 86988-50-3. Retrieved from

-

Organic Chemistry Portal. Synthesis of Trifluoromethyl Ketones. Retrieved from

-

Shafer, G., et al. (2017). "Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles." Organic Letters.

-

Jiang, N., et al. (2019).[3] "Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids." Organic Letters.

-

Metcalf, B. W., et al. (2020). "Discovery of Covalent Inhibitors Targeting the TEAD Central Pocket." Journal of Medicinal Chemistry.

Sources

Solubility of 4-(Trifluoroacetyl)benzaldehyde in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Trifluoroacetyl)benzaldehyde in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Trifluoroacetyl)benzaldehyde. While specific quantitative solubility data for this compound is not extensively available in published literature, this document establishes a robust theoretical framework to predict its behavior in a range of common organic solvents. By examining the molecule's structural attributes, including the influential trifluoroacetyl group, and applying fundamental principles of solubility, we offer a qualitative solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers in drug development and chemical synthesis to generate reliable data for their specific applications.

Introduction: The Significance of Solubility in a Research Context

4-(Trifluoroacetyl)benzaldehyde is an aromatic ketone containing a highly electronegative trifluoroacetyl moiety. This functional group imparts unique electronic properties and can significantly influence the reactivity and physicochemical characteristics of the parent benzaldehyde structure. Such compounds are of interest in medicinal chemistry and materials science, where precise control over solubility is paramount for reaction kinetics, purification processes, formulation development, and bioavailability.

Understanding the solubility of 4-(Trifluoroacetyl)benzaldehyde in various organic solvents is a critical first step in its application. The choice of solvent can dictate the success of a chemical synthesis, the efficiency of a purification method like recrystallization, and the ultimate formulation of a final product. This guide serves as a foundational resource for researchers, providing both a theoretical understanding of the compound's expected solubility and the practical tools to measure it accurately.

Physicochemical Properties and Molecular Structure Analysis

Table 1: Physicochemical Properties of 4-(trifluoromethyl)benzaldehyde (Analogue for 4-(Trifluoroacetyl)benzaldehyde)

| Property | Value | Source |

| CAS Number | 455-19-6 | [1][2] |

| Molecular Formula | C₈H₅F₃O | [1][3] |

| Molecular Weight | 174.12 g/mol | [1][3] |

| Appearance | Colorless oil | [2] |

| Density | 1.275 g/mL at 25 °C | [4] |

| Boiling Point | 66-67 °C at 13 mmHg | [4] |

| Water Solubility | 1.5 g/L at 20°C | [5] |

The structure of 4-(Trifluoroacetyl)benzaldehyde features a polar carbonyl group in the aldehyde and an even more electrophilic carbonyl in the trifluoroacetyl group, attached to an aromatic benzene ring. The presence of the highly electronegative fluorine atoms in the trifluoroacetyl group significantly influences the molecule's polarity and its ability to act as a hydrogen bond acceptor.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The overall polarity of a molecule is a balance of its polar and non-polar regions.[6]

In the case of 4-(Trifluoroacetyl)benzaldehyde, we can identify the following regions:

-

Polar Regions: The two carbonyl groups (C=O) of the aldehyde and the trifluoroacetyl moieties are highly polar and can act as hydrogen bond acceptors.

-

Non-Polar Region: The benzene ring is non-polar and hydrophobic.

-

Electron-Withdrawing Group: The trifluoroacetyl group is a strong electron-withdrawing group, which further polarizes the molecule.

Based on this structure, we can make the following predictions:

-

Solubility in Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar benzene ring will promote solubility in non-polar solvents. However, the highly polar functional groups will counteract this. Therefore, solubility in purely non-polar solvents is expected to be limited.

-

Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a significant dipole moment and can engage in dipole-dipole interactions with the carbonyl groups of 4-(Trifluoroacetyl)benzaldehyde. These solvents are expected to be good solvents for this compound.

-

Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. The carbonyl oxygens of 4-(Trifluoroacetyl)benzaldehyde can act as hydrogen bond acceptors, leading to favorable interactions. Therefore, good solubility is expected in polar protic solvents.

-

Insolubility in Water: While the molecule has polar groups, the large non-polar benzene ring and the hydrophobic nature of the trifluoromethyl group suggest that it will have low solubility in water.[7]

Predicted Qualitative Solubility Profile

Based on the theoretical framework, a qualitative solubility profile for 4-(Trifluoroacetyl)benzaldehyde in a range of common organic solvents is presented below. It is crucial to emphasize that this is a predicted profile and should be confirmed by experimental determination.

Table 2: Predicted Qualitative Solubility of 4-(Trifluoroacetyl)benzaldehyde in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Sparingly Soluble / Insoluble | The non-polar nature of the benzene ring is outweighed by the highly polar functional groups. |

| Toluene | Non-Polar (Aromatic) | Moderately Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | The polarity of DCM allows for effective solvation of the polar functional groups. |

| Diethyl Ether | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable. |

| Ethyl Acetate | Polar Aprotic | Highly Soluble | The ester group provides polarity for effective interaction with the solute's carbonyl groups. |

| Acetone | Polar Aprotic | Highly Soluble | The ketone carbonyl group in acetone has similar polarity to the solute's carbonyls. |

| Acetonitrile | Polar Aprotic | Soluble | A highly polar solvent that can effectively solvate the polar regions of the molecule. |

| Methanol | Polar Protic | Highly Soluble | Capable of hydrogen bonding with the carbonyl oxygens of the solute. |

| Ethanol | Polar Protic | Highly Soluble | Similar to methanol, it can engage in hydrogen bonding. |

| Isopropanol | Polar Protic | Soluble | The slightly larger alkyl chain compared to ethanol may slightly reduce solubility but it is still expected to be a good solvent. |

| Water | Polar Protic | Sparingly Soluble / Insoluble | The large hydrophobic regions of the molecule dominate over the polar functional groups. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a solid compound is the shake-flask method, followed by a quantitative analysis of the saturated solution.[8]

Materials:

-

4-(Trifluoroacetyl)benzaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A suitable analytical instrument (e.g., HPLC-UV, GC-FID)

Protocol:

-

Preparation of the Stock Mixture:

-

Accurately weigh an excess amount of 4-(Trifluoroacetyl)benzaldehyde into a scintillation vial. The excess is crucial to ensure a saturated solution is formed.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of 4-(Trifluoroacetyl)benzaldehyde.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of a compound:

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. It is therefore critical to maintain a constant and accurately recorded temperature during the experiment.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

Conclusion

This technical guide provides a thorough, albeit theoretical, assessment of the solubility of 4-(Trifluoroacetyl)benzaldehyde in common organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic and polar protic solvents, with limited solubility in non-polar solvents and water. For researchers and drug development professionals, the provided experimental protocol offers a reliable method to determine the quantitative solubility of this compound, which is a critical parameter for its successful application in synthesis, purification, and formulation.

References

- Vertex AI Search. (2026). Benzaldehyde - Solubility of Things.

- Vertex AI Search. (2026). Solubility of Organic Compounds.

- PubChem. (2026). 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996.

- Wikipedia. (2026). 4-Trifluoromethylbenzaldehyde.

- Sigma-Aldrich. (2026). 4-(Trifluoromethyl)benzaldehyde 98% 455-19-6.

- ChemicalBook. (2026). 4-(Trifluoromethyl)benzaldehyde | 455-19-6.

- TCI AMERICA. (2026). 4-(Trifluoromethyl)benzaldehyde | 455-19-6.

- NIST. (2026). Benzaldehyde, 4-(trifluoromethyl)-.

- Santa Cruz Biotechnology. (2026). 4-(Trifluoromethyl)benzaldehyde | CAS 455-19-6 | SCBT.

- PubChem. (2026). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

- PubChem. (2026). 2-fluoro-4-(trifluoromethoxy)benzaldehyde (C8H4F4O2).

- PubChem. (2026). Benzaldehyde, 4-(acetyloxy)- | C9H8O3 | CID 70144.

- PubChem. (2026). 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845.

- PubChem. (2026). 4-(Trifluoromethylsulfonyl)benzaldehyde | C8H5F3O3S | CID 4175593.

- Lund University Publications. (n.d.).

- ECHEMI. (2026). 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone Formula.

- ChemicalBook. (2026). 4-(Trifluoromethyl)benzaldehyde CAS#: 455-19-6.

- BLD Pharm. (n.d.). 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone.

- Nordmann. (n.d.). 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone.

- PubChem. (2026). 2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone | C12H13F3O2.

- ChemicalBook. (2026). 2,2,2-TRIFLUORO-1-(4-HYDROXY-PHENYL)-ETHANONE | 1823-63-8.

- Lvivska Politechnika National University. (n.d.). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)-5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS.

- Thermo Fisher Scientific. (2026). alpha,alpha,alpha-Trifluorotoluene, 99+% 50 mL.

- Sigma-Aldrich. (n.d.). a,a,a-Trifluorotoluene anhydrous, = 99 98-08-8.

- Wikipedia. (2026). Trifluorotoluene.

- Restek. (n.d.).

- Santa Cruz Biotechnology. (n.d.). α,α,α-Trifluorotoluene.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]

- 6. alpha,alpha,alpha-Trifluorotoluene, 99+% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. ez.restek.com [ez.restek.com]

- 8. 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (617706-18-0) at Nordmann - nordmann.global [nordmann.global]

Methodological & Application

Application Note: Chemoselective Wittig Olefination of 4-(Trifluoroacetyl)benzaldehyde

Introduction & Mechanistic Challenge

4-(Trifluoroacetyl)benzaldehyde (1 ) is a high-value bifunctional building block used in the synthesis of fluorinated drug candidates and functional monomers. It possesses two electrophilic centers:

-

C1-Formyl group (Aldehyde): Sterically accessible, classic Wittig acceptor.

-

C4-Trifluoroacetyl group (Ketone): Electronically activated by the strongly electron-withdrawing

group (super-electrophile), yet sterically more hindered than the aldehyde.

The Chemoselectivity Paradox

In standard nucleophilic additions, aldehydes generally react faster than ketones due to sterics. However, the

Key Success Factor: This protocol leverages the kinetic differentiation between the two carbonyls. By controlling temperature and ylide stability, one can selectively olefinate the aldehyde to generate 4-(trifluoroacetyl)styrene derivatives while leaving the fluorinated ketone intact for downstream functionalization (e.g., heterocycle formation).

Chemoselectivity & Reaction Pathway[1][2][3]

The following diagram illustrates the competitive landscape and the target pathway.

Figure 1: Reaction pathways. Path A is the desired route. Path C must be suppressed by anhydrous conditions.

Experimental Protocol: Synthesis of 4-(Trifluoroacetyl)styrene

This protocol describes the methylenation of the aldehyde using methyltriphenylphosphonium bromide. The conditions are optimized to prevent haloform cleavage of the trifluoroacetyl group.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |

| 4-(Trifluoroacetyl)benzaldehyde | 1.0 | Substrate | Must be dry (free of hydrate). |

| Methyltriphenylphosphonium bromide | 1.1 | Ylide Precursor | Dried under vacuum at 60°C. |

| Potassium tert-butoxide (KOtBu) | 1.1 | Base | Non-nucleophilic, bulky base. |

| THF (Tetrahydrofuran) | Solvent | 0.1 M | Anhydrous, inhibitor-free. |

Step-by-Step Methodology

Step 1: Ylide Generation

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with Methyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF (concentration ~0.2 M relative to salt).

-

Cool the suspension to 0°C (ice bath).

-